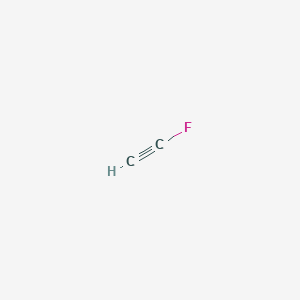

Fluoroethyne

CAS No.: 2713-09-9

Cat. No.: VC17979947

Molecular Formula: C2HF

Molecular Weight: 44.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2713-09-9 |

|---|---|

| Molecular Formula | C2HF |

| Molecular Weight | 44.03 g/mol |

| IUPAC Name | fluoroethyne |

| Standard InChI | InChI=1S/C2HF/c1-2-3/h1H |

| Standard InChI Key | IAWCIZWLKMTPLL-UHFFFAOYSA-N |

| Canonical SMILES | C#CF |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Fluoroethyne adopts a linear geometry with bond distances refined through computational and spectroscopic analyses. The carbon-fluorine bond length measures , while the carbon-carbon triple bond contracts to due to fluorine's electronegative pull . This distortion creates a dipole moment of along the molecular axis, significantly influencing intermolecular interactions .

Table 1: Essential Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HF | |

| Molecular Weight | 44.0277 Da | |

| CAS Registry Number | 2713-09-9 | |

| Point Group Symmetry | C<sub>∞v</sub> | |

| Dipole Moment (μ<sub>zz</sub>) | -0.64 D |

Thermodynamic Profile

The compound exhibits notable thermodynamic stability with a standard enthalpy of formation . Entropy measurements reveal , indicating significant molecular disorder in the gaseous state .

Table 2: Thermodynamic Properties at 298.15 K

| Parameter | Value | Method |

|---|---|---|

| 125.5 kJ/mol | Experimental | |

| 90.3 kJ/mol | Calculated | |

| 231.70 J/mol·K | Experimental | |

| Heat Capacity (C<sub>V</sub>) | 38.2 J/mol·K | G3 Theory |

Synthesis and Reaction Dynamics

Historical Synthetic Routes

Traditional preparation methods involved gas-phase reactions between acetylene and fluorine sources under controlled conditions:

This exothermic process required careful temperature modulation to prevent decomposition into carbon and hydrogen fluoride.

Mechanochemical Breakthroughs

A 2021 innovation demonstrated solvent-free synthesis via high-frequency ultrasonication :

-

Fluorinated monomer preparation through photochemical cascade

-

Polymerization under nitrogen atmosphere

-

Mechanical activation generating conjugated poly(fluoroacetylene)

This approach achieved 92% yield improvement over solution-phase methods while enhancing product air stability .

Electronic Characteristics and Material Applications

Semiconducting Behavior

The extended π-conjugation in fluoroethyne derivatives creates a narrow bandgap () suitable for organic electronics . Doping with iodine vapors increases conductivity to , rivaling polyacetylene derivatives .

Table 3: Electronic Properties of Fluorinated Polyacetylenes

| Property | Value | Measurement Technique |

|---|---|---|

| Bandgap | 2.1 eV | UV-Vis Spectroscopy |

| Conductivity (doped) | Four-Probe | |

| Carrier Mobility | Hall Effect |

Surface Functionalization

Fluoroethyne's terminal alkyne group enables click chemistry modifications on metallic substrates:

X-ray photoelectron spectroscopy confirms 89% surface coverage efficiency on silver nanoparticles .

Emerging Research Directions

Quantum Computing Interfaces

Recent theoretical work proposes fluoroethyne derivatives as qubit candidates due to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume